{5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds characterized by the presence of three nitrogen atoms. This compound features a unique structure that includes a triazole ring and a hydroxymethyl group, making it of significant interest in various scientific fields, particularly in medicinal chemistry due to its potential biological activities.
This compound can be classified under heterocyclic compounds and specifically as a triazole derivative. Triazoles are known for their diverse biological activities, including antimicrobial and antifungal properties. The synthesis of such compounds often involves methods like the Huisgen cycloaddition, which is pivotal in constructing the triazole ring from azides and alkynes.
The synthesis of {5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol typically employs the following methods:
For industrial applications, these methods are adapted for scalability, involving continuous flow reactors and automated systems to enhance efficiency and yield while maintaining purity.
The molecular formula of {5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol is , with a molecular weight of approximately 217.27 g/mol. The structural representation can be described as follows:
Property | Value |
---|---|
Molecular Formula | C12H15N3O |
Molecular Weight | 217.27 g/mol |
IUPAC Name | {5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol |
InChI | InChI=1S/C12H15N3O/c1-9... |
Canonical SMILES | CC1=CC=CC=C1CN2C(=C(N=N2)CO) |
{5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol can undergo several chemical transformations:
The mechanism of action for {5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol involves its interaction with specific biological targets. It may inhibit enzymes critical for various metabolic pathways:
The physical properties of {5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol include:
The chemical properties include:
The compound exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions.
{5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol has numerous applications:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3